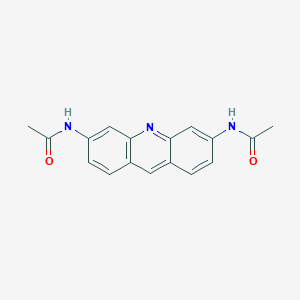

3,6-Diacetamidoacridine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-acetamidoacridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-10(21)18-14-5-3-12-7-13-4-6-15(19-11(2)22)9-17(13)20-16(12)8-14/h3-9H,1-2H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBVFYCAVIISQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166233 | |

| Record name | N,N'-Acridine-3,6-diyldi(acetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15724-70-6 | |

| Record name | N,N′-3,6-Acridinediylbis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15724-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Diacetamidoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015724706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Diacetamidoacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Acridine-3,6-diyldi(acetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-acridine-3,6-diyldi(acetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIACETAMIDOACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JWL4MZ5HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3,6-Diacetamidoacridine

Introduction: The Significance of 3,6-Diacetamidoacridine

Acridine and its derivatives represent a privileged class of heterocyclic compounds with profound applications in medicinal chemistry and biochemical research.[1] Their planar structure allows them to intercalate between the base pairs of DNA, a mechanism that underpins their use as antimicrobial agents and potential anti-cancer therapeutics.[2][3][4][5] this compound, a key derivative, builds upon the foundational acridine scaffold. The addition of acetamido groups at the 3 and 6 positions modulates the molecule's electronic properties, solubility, and biological interactions.[6] This modification often enhances its utility as a fluorescent probe for cellular imaging and genetic studies, while also being a focal point in the development of novel therapeutic agents.[6]

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, moving from the foundational synthesis of its precursor, 3,6-diaminoacridine (proflavine), to its subsequent acetylation and final purification. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their experimental design and execution.

Part 1: Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first stage involves the construction of the core acridine ring system to form 3,6-diaminoacridine, commonly known as proflavine. The second stage is a direct functional group modification: the acetylation of the primary amino groups on the proflavine molecule.

Caption: Overall two-step synthesis pathway for this compound.

Part 2: Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 3,6-Diaminoacridine (Proflavine)

The synthesis of the proflavine core relies on the reaction of 1,3-phenylenediamine with formic acid, followed by an acid-catalyzed cyclization.[7] Modern protocols have improved upon historical methods which often resulted in difficult-to-purify tar-like masses.[7] The use of glycerol as a solvent and heat moderator is a key process improvement.

Protocol 1: Proflavine Synthesis

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1,3-phenylenediamine (1.0 eq), glycerol (5-10 mL per gram of diamine), and formic acid (2.0-3.0 eq).

-

Heating & Reaction: Heat the mixture gradually to 120-130°C. The reaction is exothermic and the temperature should be carefully controlled. Maintain this temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial reaction, cautiously add an acid catalyst, such as hydrochloric acid, to the reaction mixture. Increase the temperature to 150-160°C and maintain for an additional 2-3 hours to drive the cyclization to completion.

-

Isolation of Crude Base: Allow the mixture to cool to below 100°C. Carefully pour the reaction mixture into a large beaker containing a stirred solution of sodium hydroxide. This neutralizes the acid and precipitates the free base of proflavine as a solid.

-

Filtration and Washing: Collect the crude proflavine base by vacuum filtration. Wash the solid extensively with water to remove glycerol and inorganic salts. The crude product can be further purified by recrystallization from a solvent like morpholine, if necessary, before proceeding to the next step.[7]

Expertise & Causality:

-

Glycerol: Acts as a high-boiling solvent, allowing for the necessary reaction temperatures while ensuring even heat distribution and preventing localized charring, a common issue in older protocols.[7]

-

Formic Acid: Serves as the source for the central carbon atom (C9) of the acridine ring. It first formylates the amino groups of the phenylenediamine.

-

Acid Catalyst: The subsequent addition of a strong acid like HCl is crucial for catalyzing the intramolecular electrophilic aromatic substitution (cyclization) that forms the acridine tricycle.

Step 2: Acetylation of 3,6-Diaminoacridine

This step involves the N-acetylation of the primary amino groups of proflavine using acetic anhydride. Pyridine is an excellent choice of solvent and catalyst for this transformation.[8][9]

Protocol 2: Acetylation to this compound

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the synthesized 3,6-diaminoacridine (1.0 eq) in dry pyridine (5-10 mL per gram of acridine). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: While stirring, add acetic anhydride (2.5-3.0 eq) dropwise to the solution, ensuring the temperature remains low during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 4-12 hours).

-

Quenching: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of methanol.

-

Work-up:

-

Remove the pyridine and other volatiles under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove the final traces of pyridine.[9]

-

Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (to remove any remaining pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally, brine.[8]

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

Expertise & Causality:

-

Pyridine's Dual Role: Pyridine acts as a base to deprotonate the amino groups, increasing their nucleophilicity towards the acetic anhydride. It also serves to neutralize the acetic acid byproduct, driving the equilibrium towards the product side.[9]

-

Excess Acetic Anhydride: An excess is used to ensure the complete di-acetylation of both amino groups.

-

Aqueous Work-up: The series of washes is critical for removing byproducts and unreacted reagents, which is a crucial first step in purification.

Part 3: Purification & Characterization

The final and most critical stage is the purification of the crude product to obtain this compound of high purity, suitable for research and development applications. Recrystallization is the most effective method.[10]

Purification by Recrystallization

The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities behind in the solution.[10]

Caption: Standard workflow for the purification of this compound.

Protocol 3: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, polar aprotic solvents like DMF or DMSO, or alcohols like ethanol or isopropanol are good starting points. The ideal solvent should dissolve the compound well when hot but poorly when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[10]

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[10]

-

Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals on the filter paper with a small amount of cold solvent to remove any residual impurities. Dry the crystals under vacuum to obtain the final, purified this compound.

Characterization

To confirm the identity and purity of the final product, several analytical techniques should be employed.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅N₃O₂ | [6] |

| Molecular Weight | 293.33 g/mol | [6] |

| Appearance | White to almost white crystalline powder | [6] |

| Melting Point | ~260 °C | [6] |

| Purity (Typical) | ≥ 98% (by HPLC) | [6] |

| Storage | Store at 2 - 8 °C | [6] |

-

Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity.[10]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the synthesized molecule by analyzing the chemical environment of its protons (¹H NMR) and carbons (¹³C NMR).

References

-

Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. MDPI. Available at: [Link]

-

Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents. Macalester College. Available at: [Link]

-

Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds. Frontiers Media S.A. Available at: [Link]

-

Proflavine. American Chemical Society. Available at: [Link]

-

Proflavine - Wikipedia. Wikimedia Foundation. Available at: [Link]

- Acridine derivatives and process of making same.Google Patents.

-

Synthesis of Acridine-based DNA Bis-intercalating Agents. National Center for Biotechnology Information. Available at: [Link]

-

Exploring the molecular landscape of multicomponent crystals formed by naproxen drug and acridines. Royal Society of Chemistry. Available at: [Link]

-

Medicinal chemistry of acridine and its analogues. National Center for Biotechnology Information. Available at: [Link]

-

Recrystallization. Professor Dave Explains via YouTube. Available at: [Link]

-

O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available at: [Link]

-

Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. ResearchGate. Available at: [Link]

- Method for producing 3,6-diaminoacridine or its monohydrochloride.Google Patents.

-

How can I get acetylation with acetic anhydride and prydine? ResearchGate. Available at: [Link]

Sources

- 1. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 3. acs.org [acs.org]

- 4. Proflavine - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. WO1999007683A1 - Method for producing 3,6-diaminoacridine or its monohydrochloride - Google Patents [patents.google.com]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Diacetamidoacridine

Introduction

3,6-Diacetamidoacridine is a pivotal chemical intermediate and a member of the acridine family of compounds, which are noted for their broad range of biological activities and applications.[1] While its primary claim to fame is as the direct precursor to the antiseptic and fluorescent agent proflavine (3,6-diaminoacridine), this compound itself possesses properties that merit detailed investigation.[2][3] The acetamido groups significantly influence its solubility and stability, making it a valuable subject of study for researchers in medicinal chemistry, materials science, and biochemistry.[4]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document offers field-proven insights into experimental design and data interpretation, structured to empower researchers, scientists, and drug development professionals in their work with this versatile molecule. We will explore its molecular structure, solubility, spectroscopic characteristics, and stability, providing both established data and detailed protocols for empirical validation.

Molecular Identity and Structural Attributes

A precise understanding of a compound begins with its fundamental molecular characteristics. These identifiers are crucial for regulatory submissions, database searches, and theoretical modeling.

Table 1: Core Molecular Identifiers for this compound

| Property | Value | Source |

| IUPAC Name | N,N'-(acridine-3,6-diyl)diacetamide | Chem-Impex[4] |

| Synonyms | This compound | Chem-Impex[4] |

| CAS Number | 15724-70-6 | Chem-Impex[4] |

| Molecular Formula | C₁₇H₁₅N₃O₂ | Chem-Impex[4] |

| Molecular Weight | 293.33 g/mol | Chem-Impex[4] |

| Appearance | White to light yellow crystalline powder | Chem-Impex[4], TCI |

| Melting Point | 260 °C | Chem-Impex[4] |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)C3=CC(NC(=O)C)=CC=C3N=C2 | (Structure Based) |

| PubChem ID | 85070 | Chem-Impex[4] |

Causality Insight: The planar, π-conjugated acridine core is responsible for the compound's potential for DNA intercalation and its inherent fluorescence, properties common to many acridine derivatives.[1] The two acetamido groups at the 3 and 6 positions are critical; they modulate the electronic properties of the acridine ring and significantly alter its solubility and hydrogen bonding capacity compared to its parent amine, proflavine.

Synthesis and Purification Overview

This compound is typically synthesized from its corresponding diamine, proflavine (3,6-diaminoacridine), via an acylation reaction. Understanding this process is key to anticipating potential impurities.

A common laboratory-scale synthesis involves the acetylation of proflavine using acetic anhydride in a suitable solvent. The proflavine itself can be synthesized from m-phenylenediamine and formic acid.[5][6]

Experimental Protocol: Synthesis of this compound from Proflavine

-

Expertise Note: The choice of a weak base like sodium bicarbonate is critical. Stronger bases could hydrolyze the newly formed amide bonds, reducing the yield. Pyridine is often avoided due to difficulties in its removal during workup.

-

Dissolution: Suspend proflavine hemisulfate (1 equivalent) in a suitable solvent such as a 10:1 mixture of dioxane and water.

-

Basification: Add sodium bicarbonate (2.5 equivalents) to the suspension to neutralize the sulfate salt and deprotonate the amino groups, facilitating nucleophilic attack.

-

Acetylation: Cool the mixture in an ice bath (0-5 °C). Add acetic anhydride (2.5 equivalents) dropwise with vigorous stirring. The reaction is exothermic, and maintaining a low temperature prevents side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The product spot should be significantly less polar than the starting material.

-

Workup: Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the crude product and quench any remaining acetic anhydride.

-

Purification: Filter the resulting yellow precipitate, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF), to yield pure this compound.

-

Validation: Confirm the identity and purity of the final product using HPLC, NMR spectroscopy, and melting point analysis.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Solubility Profile

Solubility is a critical parameter influencing bioavailability, formulation, and experimental utility. The acetamido groups of this compound are expected to decrease its solubility in aqueous media compared to the more polar proflavine, but increase its solubility in certain organic solvents.

While specific quantitative solubility data is not widely published, a qualitative assessment and a robust protocol for its determination are provided below.

Table 2: Expected Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol | Low to Insoluble | The large, hydrophobic acridine core dominates, despite H-bond accepting/donating acetamido groups. |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents can effectively solvate both the polar amide groups and the aromatic ring system. |

| Non-Polar | Hexane, Toluene | Insoluble | The molecule is too polar to dissolve effectively in non-polar media. |

| Halogenated | Dichloromethane | Sparingly Soluble | May show limited solubility, often enhanced with a co-solvent like methanol. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Trustworthiness Note: This method is considered the "gold standard" for solubility determination. Running replicates and ensuring a true equilibrium is reached (by sampling at multiple time points, e.g., 24 and 48 hours) are essential for generating reliable data.

-

Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the desired solvent. An excess is visually confirmed by the presence of undissolved solid.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Spectroscopic Properties

The spectroscopic profile of this compound is dominated by its extended aromatic system. These properties are fundamental for its quantification and qualitative identification.

UV-Visible Absorption

Fluorescence Spectroscopy

Like many acridines, this compound is expected to be fluorescent.[4] The fluorescence properties (emission maximum, quantum yield, and lifetime) are highly sensitive to the local environment, including solvent polarity and pH.[9] The parent compound, proflavine, is a well-known fluorescent dye and DNA intercalator, whose fluorescence is significantly modulated upon binding to nucleic acids.[10] A similar, though distinct, behavior can be anticipated for the diacetamido derivative.

Experimental Protocol: Spectroscopic Characterization

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a suitable solvent like DMSO.

-

Working Solutions: For UV-Vis, dilute the stock solution in the solvent of interest (e.g., ethanol, acetonitrile) to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU. For fluorescence, dilute further to an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

-

UV-Vis Measurement: Scan the absorbance from 200 to 600 nm using a calibrated spectrophotometer. Record the wavelength(s) of maximum absorbance (λ_max).

-

Fluorescence Measurement:

-

Identify the longest wavelength absorption peak (λ_max) from the UV-Vis spectrum. Set this as the excitation wavelength (λ_ex).

-

Scan the emission spectrum from λ_ex + 10 nm to 700 nm. Record the wavelength of maximum emission (λ_em).

-

To determine the fluorescence quantum yield (Φ_F), a comparative method using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) is employed.

-

Visualization: Jablonski Diagram for Fluorescence

Caption: Jablonski diagram illustrating the processes of light absorption and fluorescence.

Chemical Stability

The stability of a compound under various environmental conditions is paramount for its storage, handling, and application.[1][11] Acridine derivatives can be susceptible to degradation under hydrolytic (acidic, basic), oxidative, and photolytic stress.

-

Hydrolytic Stability: The amide bonds in this compound are susceptible to hydrolysis under strong acidic or basic conditions, which would revert the compound to proflavine. This process is typically slow at neutral pH but can be accelerated at pH extremes and elevated temperatures.

-

Photostability: The extended aromatic system can absorb UV light, potentially leading to photochemical degradation. Solutions should be protected from light for long-term storage.

-

Storage: Based on supplier recommendations, the solid compound should be stored in a cool (2-8 °C), dark place under an inert atmosphere, as it may be air-sensitive.[4]

Experimental Protocol: Forced Degradation Study

-

Authoritative Grounding: This protocol is based on ICH (International Council for Harmonisation) guideline Q1A(R2) for stability testing of new drug substances.

-

Sample Preparation: Prepare identical solutions of this compound (e.g., 0.1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal: Heat the solution at 60 °C for 24 hours (in parallel with a solid sample in a dry oven).

-

Photolytic: Expose the solution to a calibrated light source (e.g., >1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B.

-

-

Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method (typically a reverse-phase method with a gradient capable of separating the parent compound from all degradation products).

-

Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample. Identify major degradants using mass spectrometry (LC-MS).

Conclusion

This compound is more than a mere synthetic precursor; it is a compound with a distinct set of physicochemical properties that drive its potential applications. Its moderate polarity, defined spectroscopic signature, and predictable stability profile make it a tractable molecule for research. This guide has provided a framework for understanding and empirically verifying these properties, offering detailed, field-tested protocols grounded in established scientific principles. By applying these methodologies, researchers can ensure the generation of accurate and reliable data, accelerating progress in the development of novel therapeutics and advanced materials based on the versatile acridine scaffold.

References

-

Molecules. (2020). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. [Link]

-

PubMed. (2020). Synthesis, Biological Evaluation and Stability Studies of Some Novel Aza-Acridine Aminoderivatives. National Library of Medicine. [Link]

-

PMC. (2020). Synthesis, Biological Evaluation and Stability Studies of Some Novel Aza-Acridine Aminoderivatives. National Library of Medicine. [Link]

-

SciProfiles. (2020). Publication: Synthesis, Biological Evaluation and Stability Studies of Some Novel Aza-Acridine Aminoderivatives. MDPI. [Link]

-

PubMed. (2000). High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids. National Library of Medicine. [Link]

- Google Patents. (n.d.). HU201016B - Process for producing 3,6-diaminoacridine (proflavin).

-

PubChem. (n.d.). 3,6-Diaminoacridine(2+). National Library of Medicine. [Link]

-

PubMed. (2008). Cytotoxic activity of proflavine diureas: synthesis, antitumor, evaluation and DNA binding properties of 1',1''-(acridin-3,6-diyl). National Library of Medicine. [Link]

-

MDPI. (n.d.). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. MDPI. [Link]

-

ResearchGate. (n.d.). (a) The calculated UV-Vis absorption spectra of the three different... | Download Scientific Diagram. ResearchGate. [Link]

- Google Patents. (n.d.). WO1999007683A1 - Method for producing 3,6-diaminoacridine or its monohydrochloride.

-

PubChem. (n.d.). Proflavine. National Library of Medicine. [Link]

-

PubMed. (n.d.). Fluorescence decay studies of the DNA-3,6-diaminoacridine complexes. National Library of Medicine. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 3,6-diHF (A) and of 3,7-diHF (B), in acidic and basic pH. ResearchGate. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption data of the acridine derivatives. | Download Table. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of proflavine diureas: synthesis, antitumor, evaluation and DNA binding properties of 1',1''-(acridin-3,6-diyl)-3',3''-dialkyldiureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. HU201016B - Process for producing 3,6-diaminoacridine (proflavin) - Google Patents [patents.google.com]

- 6. WO1999007683A1 - Method for producing 3,6-diaminoacridine or its monohydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Absorption [3,6-diaminoacridine] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence decay studies of the DNA-3,6-diaminoacridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Evaluation and Stability Studies of Some Novel Aza-Acridine Aminoderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 3,6-Diacetamidoacridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Diacetamidoacridine is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and biomedical research. As a derivative of the acridine tricyclic system, its planar structure facilitates intercalation into the DNA double helix, a primary mechanism driving its biological activity. This technical guide provides a comprehensive exploration of the mechanism of action of this compound, delving into its molecular interactions, cellular consequences, and therapeutic potential. We will examine its role as a DNA intercalator, its potential as an antimicrobial and anticancer agent, and its application as a fluorescent probe. This guide will further present detailed experimental protocols and discuss the structure-activity relationships that govern its biological effects, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Acridine Scaffold and the Significance of 3,6-Disubstitution

Acridine and its derivatives have long been a cornerstone in the development of therapeutic agents, primarily due to their ability to interact with nucleic acids. The planar, tricyclic ring system of acridine is optimal for insertion between the base pairs of DNA, a process known as intercalation. This non-covalent interaction disrupts the normal topology of DNA, interfering with essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

The biological activity of acridine derivatives can be finely tuned by the nature and position of substituents on the acridine core. Substituents at the 3 and 6 positions have been shown to be particularly crucial in modulating the DNA binding affinity and biological efficacy of these compounds. This compound, the subject of this guide, features acetamido groups at these key positions. These groups are thought to enhance the compound's solubility and stability, properties that are highly desirable in the development of pharmaceutical agents[1].

This guide will dissect the multifaceted mechanism of action of this compound, providing a detailed understanding of its journey from a chemical entity to a biologically active molecule.

Core Mechanism of Action: DNA Intercalation

The principal mechanism by which this compound exerts its biological effects is through DNA intercalation[1]. The planar acridine ring system stacks between the base pairs of the DNA double helix, leading to a series of conformational changes in the DNA structure.

Visualizing the Intercalation Process:

Caption: DNA intercalation by this compound.

Consequences of DNA Intercalation:

-

Unwinding of the DNA Helix: The insertion of the acridine molecule forces the DNA base pairs apart, causing a localized unwinding of the double helix.

-

Increase in DNA Length: The intercalation leads to an increase in the overall length of the DNA molecule.

-

Inhibition of DNA Replication and Transcription: The distorted DNA structure poses a physical barrier to DNA and RNA polymerases, thereby inhibiting these fundamental cellular processes.

The acetamido groups at the 3 and 6 positions are believed to play a significant role in stabilizing the intercalated complex through hydrogen bonding interactions with the DNA backbone, further enhancing the disruptive effect on DNA function.

Secondary Mechanisms and Cellular Effects

While DNA intercalation is the primary mode of action, the biological effects of this compound are likely pleiotropic, involving other cellular targets and pathways.

Potential Inhibition of Topoisomerases

Many acridine derivatives are known to be potent inhibitors of topoisomerases, enzymes that are crucial for resolving the topological challenges that arise during DNA replication, transcription, and recombination. These enzymes function by creating transient breaks in the DNA backbone. Intercalating agents can trap the topoisomerase-DNA covalent complex, leading to the accumulation of DNA strand breaks and triggering apoptotic pathways. While direct experimental evidence for this compound as a topoisomerase inhibitor is still emerging, its structural similarity to known topoisomerase poisons suggests this as a plausible secondary mechanism.

Hypothetical Signaling Pathway of Topoisomerase Inhibition:

Caption: Putative pathway of topoisomerase II inhibition.

Cytotoxic and Anticancer Potential

The ability of this compound to interfere with fundamental cellular processes makes it a promising candidate for anticancer drug development[1]. By inducing DNA damage and inhibiting DNA replication, the compound can selectively target rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis. Further research is needed to determine the specific cancer cell lines that are most susceptible to this compound and to elucidate the precise molecular pathways involved in its cytotoxic effects.

Antimicrobial Activity

The DNA of microbial pathogens also serves as a target for intercalating agents. By disrupting bacterial DNA replication and transcription, this compound has shown potential as an antimicrobial agent[1]. This opens avenues for the development of new antibiotics to combat drug-resistant bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of acridine derivatives is intricately linked to their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective analogs.

-

The Acridine Core: The planarity of the tricyclic acridine ring system is paramount for efficient DNA intercalation. Any modification that disrupts this planarity generally leads to a significant loss of activity.

-

Substituents at the 3 and 6 Positions: As previously mentioned, these positions are critical for modulating DNA binding and biological activity. The electron-donating nature of the amino groups in the parent compound, 3,6-diaminoacridine (proflavine), is known to be important for its activity. The acetamido groups in this compound, while still influencing the electronic properties of the ring system, also introduce steric and hydrogen-bonding capabilities that can alter its interaction with DNA and other cellular targets.

-

Substituents at the 9 Position: The 9-position of the acridine ring is another key site for modification. Substitution at this position can influence DNA binding affinity, topoisomerase inhibition, and cellular uptake.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of this compound, a series of well-established biochemical and cell-based assays are essential.

DNA Intercalation Assays

a) UV-Visible Spectrophotometry:

-

Principle: The binding of an intercalating agent to DNA causes changes in the absorption spectrum of the compound, typically a hypochromic (decrease in absorbance) and a bathochromic (red shift) effect.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a series of solutions with a fixed concentration of the compound and increasing concentrations of calf thymus DNA (ctDNA).

-

Incubate the solutions to allow for binding equilibrium to be reached.

-

Record the UV-Vis absorption spectra for each solution.

-

Analyze the spectral changes to determine the binding constant (K_b).

-

b) Fluorescence Spectroscopy:

-

Principle: Many acridine derivatives are fluorescent. Their fluorescence can be quenched or enhanced upon binding to DNA. Alternatively, a competitive binding assay using a fluorescent DNA probe like ethidium bromide can be employed.

-

Protocol (Competitive Binding):

-

Prepare a solution of ctDNA and ethidium bromide in a buffer.

-

Measure the initial fluorescence intensity.

-

Add increasing concentrations of this compound to the solution.

-

Measure the fluorescence intensity after each addition.

-

The decrease in fluorescence indicates the displacement of ethidium bromide by the test compound, from which the binding affinity can be calculated.

-

Topoisomerase Inhibition Assays

a) DNA Relaxation Assay (Topoisomerase I):

-

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

-

Protocol:

-

Incubate supercoiled plasmid DNA with Topoisomerase I in the presence and absence of this compound.

-

Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

-

Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

-

b) Kinetoplast DNA (kDNA) Decatenation Assay (Topoisomerase II):

-

Principle: Topoisomerase II can decatenate the interlocked network of circular DNA from kinetoplasts. Inhibitors will prevent the release of individual minicircles.

-

Protocol:

-

Incubate kDNA with Topoisomerase II in the presence and absence of this compound.

-

Separate the catenated kDNA from the decatenated minicircles by agarose gel electrophoresis.

-

Visualize the DNA bands. Inhibition is indicated by the persistence of the high molecular weight kDNA network.

-

Cell-Based Assays

a) Cytotoxicity Assay (e.g., MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

b) Cell Cycle Analysis (Flow Cytometry):

-

Principle: This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

-

Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells.

-

Stain the cells with a DNA-binding fluorescent dye (e.g., propidium iodide).

-

Analyze the cell population using a flow cytometer.

-

An accumulation of cells in a particular phase indicates cell cycle arrest.

-

c) Apoptosis Assays (e.g., Annexin V/PI Staining):

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Protocol:

-

Treat cells with this compound.

-

Stain the cells with FITC-conjugated Annexin V and PI.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Experimental Workflow Overview:

Caption: A generalized workflow for investigating the mechanism of action.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, this section provides a template for how such data should be presented once obtained through the experimental protocols described above.

Table 1: DNA Binding Affinity of Acridine Derivatives

| Compound | Binding Constant (K_b) (M⁻¹) | Method | Reference |

| This compound | To be determined | e.g., UV-Vis Titration | |

| Proflavine (3,6-diaminoacridine) | ~10⁵ - 10⁶ | Various | [Published Data] |

| Acridine Orange | ~10⁵ | Various | [Published Data] |

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | To be determined |

| HeLa | Cervical Cancer | To be determined |

| A549 | Lung Cancer | To be determined |

| HL-60 | Leukemia | To be determined |

Conclusion and Future Directions

This compound stands as a promising molecule with a clear mechanism of action rooted in DNA intercalation. Its structural features, particularly the 3,6-diacetamido substitutions, likely contribute to favorable physicochemical properties and potent biological activity. The multifaceted potential of this compound as an anticancer and antimicrobial agent, as well as its utility as a fluorescent probe, warrants further in-depth investigation.

Future research should focus on:

-

Quantitative Characterization: A thorough determination of its DNA binding affinity, topoisomerase inhibitory activity, and cytotoxic profile against a broad panel of cancer cell lines is essential.

-

Structure-Activity Relationship Studies: The synthesis and evaluation of a series of analogs with modifications at the 3, 6, and 9 positions will provide a deeper understanding of the SAR and guide the design of more potent and selective compounds.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and toxicity of this compound.

-

Elucidation of Downstream Signaling Pathways: Investigating the specific cellular signaling pathways that are modulated by this compound will provide a more complete picture of its mechanism of action.

By systematically addressing these research questions, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

-

Medicinal chemistry of acridine and its analogues. RSC Advances. [Link]

-

Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. [Link]

-

Topoisomerase Assays. PMC. [Link]

-

A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell. PMC. [Link]

-

DNA polyintercalating drugs: DNA binding of diacridine derivatives. PubMed. [Link]

-

Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. ResearchGate. [Link]

-

Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. PMC. [Link]

-

IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. PMC. [Link]

-

DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC. [Link]

-

Genotoxicity assessment of new synthesized acridine derivative--3,6-diamino-10-methyl-9,10-dihydroacridine. PubMed. [Link]

-

Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

-

Structure activity relationship of the synthesized compounds 3–11. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. PMC. [Link]

-

Structure-Activity Relationships of C-6 analogues. ResearchGate. [Link]

-

Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. PubMed. [Link]

-

Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis. MDPI. [Link]

-

Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][2][3]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. PubMed. [Link]

-

Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. PubMed. [Link]

-

High-affinity A/T-rich DNA binding with a dimeric bisbenzamidine. PMC. [Link]

-

DeepDTA: Deep Drug-Target Binding Affinity Prediction. arXiv. [Link]

-

Interaction of r ac -[Ru(5,6-dmp) 3 ] 2+ with DNA: Enantiospecific DNA Binding and Ligand-Promoted Exciton Coupling. ResearchGate. [Link]

-

cancer cells ic50: Topics by Science.gov. Science.gov. [Link]

-

Topoisomerase activity inhibition assays. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 3,6-Diacetamidoacridine: From Historical Discovery to Modern Research Applications

Introduction: The Acridine Scaffold and the Emergence of a Versatile Derivative

The acridine tricyclic system, a nitrogen-containing heterocycle, has been a cornerstone in the development of medicinal chemistry and material science for over a century.[][2] First isolated from coal tar in 1870, the planar, aromatic nature of the acridine nucleus predisposes it to interact with biological macromolecules, most notably through intercalation with DNA.[][3] This fundamental property has led to the development of a vast array of acridine derivatives with applications ranging from antiseptic agents to anticancer drugs.[2][4] Among these, 3,6-Diacetamidoacridine, a derivative of the well-known antiseptic proflavine (3,6-diaminoacridine), stands out as a compound with significant utility in modern research, particularly as a fluorescent probe and a scaffold for further drug development.[5][6] This guide provides a comprehensive technical overview of this compound, from its historical roots to its synthesis, mechanism of action, and contemporary applications for researchers, scientists, and drug development professionals.

A Legacy of Discovery: The Pioneering Work of Ehrlich and Albert

The story of this compound is intrinsically linked to the broader history of acridine-based chemotherapeutics. The journey began with the visionary German scientist Paul Ehrlich, who, in the early 20th century, pioneered the concept of "chemotherapy" – the use of synthetic chemicals to selectively target and destroy pathogens.[4] Ehrlich's work with aniline dyes, including acridine derivatives, laid the foundation for the development of antimicrobial agents.[4] Acridine orange, for instance, was one of the early dyes recognized for its antimicrobial properties.[7]

Following Ehrlich's groundbreaking work, the Australian chemist Adrien Albert made seminal contributions to the understanding of the structure-activity relationships of acridine compounds.[8] His extensive research during and after World War II on the antibacterial properties of aminoacridines, such as proflavine, established the critical requirements for their biological activity: a planar molecular surface and a high degree of cationic ionization at physiological pH.[8] Albert's meticulous work not only rationalized the design of more effective acridine antiseptics but also paved the way for the synthesis of a multitude of derivatives, including this compound, by modifying the functional groups on the acridine core to modulate their physicochemical and biological properties.[8]

Synthesis and Physicochemical Characterization

This compound is synthesized via the acetylation of its parent compound, 3,6-diaminoacridine (proflavine).[7] The addition of acetyl groups to the amino functionalities at the 3 and 6 positions alters the molecule's polarity and, consequently, its solubility and biological interactions.[5]

Physicochemical Properties

| Property | Value | Source |

| Synonyms | N,N'-(Acridine-3,6-diyl)diacetamide | [5][6] |

| CAS Number | 15724-70-6 | [5][6] |

| Molecular Formula | C₁₇H₁₅N₃O₂ | [5][6] |

| Molecular Weight | 293.33 g/mol | [5][6] |

| Appearance | White to almost white crystalline powder | [5][6] |

| Melting Point | 260 °C | [5][6] |

| Purity | ≥ 98% (HPLC) | [5][6] |

Experimental Protocol: Synthesis of this compound

This protocol is based on the classical acetylation of aromatic amines and is adapted for the synthesis of this compound from proflavine.[9]

Materials:

-

3,6-Diaminoacridine (Proflavine)

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Toluene

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Dissolution: Dissolve 3,6-diaminoacridine (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Acetylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (2.5-3.0 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by the slow addition of dry methanol to consume excess acetic anhydride.

-

Solvent Removal: Co-evaporate the reaction mixture with toluene under reduced pressure to remove pyridine.

-

Extraction: Dilute the residue with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and its purity assessed by HPLC. The melting point should be consistent with the literature value.

Mechanism of Action: DNA Intercalation

The primary mechanism of action for many acridine derivatives, including this compound, is their ability to intercalate into the DNA double helix.[3][5] This process involves the insertion of the planar acridine ring system between the base pairs of the DNA.[3]

The intercalation of this compound into the DNA helix leads to several structural and functional consequences:

-

Unwinding of the Helix: The insertion of the acridine molecule forces the DNA base pairs apart, causing a local unwinding of the double helix.[3]

-

Structural Distortion: This unwinding leads to a lengthening and stiffening of the DNA molecule, which can interfere with the binding of DNA-processing enzymes.[3]

-

Inhibition of Replication and Transcription: The distorted DNA template can inhibit the progression of DNA and RNA polymerases, thereby blocking DNA replication and transcription.[3] This is a key mechanism behind the antiproliferative and antimicrobial effects of acridine derivatives.

Applications in Research and Drug Development

This compound is a versatile tool in the laboratory with several key applications.

Fluorescent Probe for Cellular Imaging

While specific fluorescence data for this compound is not abundant in the literature, its parent compound, proflavine, and other acridine derivatives are well-known fluorescent molecules.[5][10] Acridine orange, for example, exhibits different emission spectra depending on whether it binds to double-stranded DNA or single-stranded RNA, making it a useful tool for differentiating these nucleic acids in cells.[7] this compound can be employed as a fluorescent probe for nuclear staining in a similar manner to DAPI (4′,6-diamidino-2-phenylindole), allowing for the visualization of the nucleus in fluorescence microscopy.[11][12]

Antimicrobial and Anticancer Research

The ability of acridine derivatives to intercalate into DNA makes them potent antimicrobial and anticancer agents.[2][5] While this compound itself is not a frontline therapeutic, it serves as a valuable lead compound in drug discovery.[5] Researchers synthesize and screen libraries of acridine derivatives, including modifications at the 3, 6, and 9 positions, to identify compounds with enhanced efficacy and selectivity against various pathogens and cancer cell lines.[4][13][14]

Representative Biological Activity of Acridine Derivatives

| Compound Class | Target Organism/Cell Line | Reported Activity (IC₅₀/MIC) | Source |

| Acridone-based amides | MCF7 (Breast Cancer) | IC₅₀ = 0.3 µM | [14] |

| Acridone-based amides | PA1 (Ovarian Cancer) | IC₅₀ = 0.7 µM | [14] |

| Acridine-chalcone hybrids | MDA-MB-231 (Breast Cancer) | IC₅₀ values in the low µM range | [4] |

| Acridine-chalcone hybrids | HCT-116 (Colon Cancer) | IC₅₀ values in the low µM range | [4] |

| Cefepime (for comparison) | Enterobacteriaceae | MIC = 4 - 8 µg/mL (Susceptible-Dose Dependent) | [15] |

| Daptomycin (for comparison) | Enterococcus faecalis | MIC = 2 - 4 µg/mL (Susceptible-Dose Dependent) | [15] |

Note: The biological activity data presented here is for related acridine derivatives and common antibiotics to provide context for the potential of this class of compounds. Specific IC₅₀ and MIC values for this compound would require dedicated experimental evaluation.

Conclusion and Future Perspectives

This compound, born from a rich history of chemical and medical innovation, continues to be a relevant molecule in contemporary scientific research. Its straightforward synthesis from proflavine, coupled with its inherent ability to intercalate DNA and its potential for fluorescence, makes it a valuable tool for cell biologists and medicinal chemists. While its direct therapeutic applications are limited, its role as a fluorescent probe and as a foundational scaffold for the design of novel antimicrobial and anticancer agents ensures its continued importance. Future research will likely focus on the development of new 3,6-disubstituted acridine derivatives with improved biological activity, selectivity, and photophysical properties, further expanding the utility of this remarkable heterocyclic system.

References

-

Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). National Center for Biotechnology Information. [Link]

-

Acridine—a neglected antibacterial chromophore. (2001). Journal of Antimicrobial Chemotherapy. [Link]

-

Acridine - Wikipedia. (n.d.). Wikipedia. [Link]

-

acridine pharmaceutical organic chemistry-3.pptx. (n.d.). E-RESEARCHCO. [Link]

-

Acridine orange - Wikipedia. (n.d.). Wikipedia. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a.... (n.d.). ResearchGate. [Link]

-

IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated.... (n.d.). ResearchGate. [Link]

-

IC50 values (μM) ± SD of tested compounds on selected cell lines after.... (n.d.). ResearchGate. [Link]

-

cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Fluorescence decay studies of the DNA-3,6-diaminoacridine complexes. (1984). PubMed. [Link]

-

O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). [Link]

- Process for the direct acetylation of aromatic amines. (1985).

-

Fluorescent DNA Binding for Cell Imaging - dapi staining. (2022). Boster Bio. [Link]

-

A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (n.d.). Frontiers. [Link]

-

How can I get acetylation with acetic anhydride and prydine?. (2014). ResearchGate. [Link]

-

DAPI staining fluorescence microscopy l Overview of DAPI staining l DAPI staining protocol. (2022). YouTube. [Link]

-

Synthesis of Acridine-based DNA Bis-intercalating Agents. (n.d.). National Center for Biotechnology Information. [Link]

-

RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002). Heterocycles. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Center for Biotechnology Information. [Link]

-

DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. (n.d.). National Center for Biotechnology Information. [Link]

-

(A): Fluorescence quantum yield (ϕf) of DiIC2(3), Dy-630, and DiIC2(5).... (n.d.). ResearchGate. [Link]

-

Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. (2011). PubMed. [Link]

-

A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. (n.d.). The Royal Society of Chemistry. [Link]

-

Fluorochrome Data Tables. (n.d.). Evident Scientific. [Link]

-

Spectra of available Fluorescent Dyes. (n.d.). Eurofins Genomics. [Link]

-

Impact of Susceptible-Dose-Dependent (SDD) Minimum Inhibitory Concentration (MIC) on Reporting and Prescribing Antibiotics. (2020). Acta Scientific. [Link]

-

Pteridine studies. Part XXVI. Acid catalysis of Michael-type reactions. Resolution of a racemic dipteridinylmethane during paper chromatography. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

Sources

- 2. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acridine - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Acridine orange - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Fluorescence decay studies of the DNA-3,6-diaminoacridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. bosterbio.com [bosterbio.com]

- 13. researchgate.net [researchgate.net]

- 14. cell lines ic50: Topics by Science.gov [science.gov]

- 15. actascientific.com [actascientific.com]

A Spectroscopic Guide to 3,6-Diacetamidoacridine: Elucidating Molecular Structure and Properties

Introduction

3,6-Diacetamidoacridine, also known as N,N'-(acridine-3,6-diyl)diacetamide, is a significant heterocyclic compound with a diverse range of applications in medicinal chemistry and biochemical research.[1] Its utility as an antimicrobial agent and a fluorescent probe for cellular imaging underscores its importance in drug development and genetic studies.[1] The unique structural features of this compound, particularly its acridine core and acetamido substituents, govern its interactions with biological systems and its distinct spectroscopic properties.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental spectra for this specific molecule are not widely available in public databases, this guide will present a detailed analysis of the expected spectroscopic data based on the well-established principles of each technique and the known spectral properties of the acridine nucleus and acetamido functional groups. This approach offers researchers and drug development professionals a robust framework for the characterization and analysis of this important molecule and its derivatives.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The planar, aromatic acridine ring system and the two acetamido groups at the 3 and 6 positions give rise to characteristic signals in various spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the acridine ring, the N-H protons of the acetamido groups, and the methyl protons.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 2H | -NH- (Acetamido) |

| ~8.0 - 8.5 | Multiplet | 2H | Aromatic Protons (peri to N) |

| ~7.0 - 7.8 | Multiplet | 4H | Aromatic Protons |

| ~2.2 | Singlet | 6H | -CH₃ (Acetamido) |

Interpretation and Rationale:

-

Aromatic Protons (6.5 - 8.0 ppm): The protons on the acridine ring are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring current.[2] The exact chemical shifts and coupling patterns would depend on the specific substitution pattern and the electronic environment of each proton. Protons in positions peri to the heterocyclic nitrogen atom are typically the most deshielded.

-

Amide N-H Protons (~9.5 - 10.5 ppm): The N-H protons of the acetamido groups are expected to appear as a broad singlet in the downfield region. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Methyl Protons (~2.2 ppm): The six protons of the two methyl groups in the acetamido substituents are chemically equivalent and are expected to appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 170 | C=O (Amide) |

| ~110 - 150 | Aromatic Carbons (Acridine) |

| ~24 | -CH₃ (Methyl) |

Interpretation and Rationale:

-

Carbonyl Carbons (~168 - 170 ppm): The carbonyl carbons of the acetamido groups are expected to resonate in the far downfield region, which is characteristic for amide carbonyls.

-

Aromatic Carbons (~110 - 150 ppm): The carbon atoms of the acridine ring will appear in the aromatic region of the spectrum.[2] The chemical shifts will be influenced by the nitrogen heteroatom and the acetamido substituents. Carbons directly attached to the nitrogen and the acetamido groups will have distinct chemical shifts compared to the other aromatic carbons.

-

Methyl Carbons (~24 ppm): The methyl carbons of the acetamido groups are expected to appear in the upfield aliphatic region of the spectrum.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring NMR spectra of acridine derivatives is crucial for obtaining high-quality, reproducible data.

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H Stretch | Amide |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1660 - 1690 | C=O Stretch | Amide (Amide I band) |

| 1580 - 1640 | N-H Bend | Amide (Amide II band) |

| 1450 - 1600 | C=C Stretch | Aromatic |

Interpretation and Rationale:

-

N-H Stretching (3300 - 3500 cm⁻¹): A prominent absorption band in this region is expected due to the N-H stretching vibration of the secondary amide groups.

-

Aromatic C-H Stretching (3000 - 3100 cm⁻¹): Weak to medium intensity bands in this region are characteristic of the C-H stretching vibrations of the acridine ring.[2]

-

Amide I Band (1660 - 1690 cm⁻¹): A strong absorption band in this region is expected from the C=O stretching vibration of the amide functional groups. This is one of the most characteristic peaks in the IR spectrum of this molecule.

-

Amide II Band (1580 - 1640 cm⁻¹): This band arises from the N-H bending vibration and is another key indicator of the amide group.

-

Aromatic C=C Stretching (1450 - 1600 cm⁻¹): Several bands in this region are expected due to the C=C stretching vibrations within the acridine aromatic system.[2]

Experimental Protocol for Solid-State IR Analysis

For a solid sample like this compound, the KBr pellet method is a common and reliable technique for IR analysis.[3]

-

Sample Grinding: Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle.[3]

-

Mixing with KBr: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample and mix thoroughly.[3]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The acridine ring system of this compound is a chromophore that is expected to exhibit characteristic UV-Vis absorption bands.

Expected UV-Vis Absorption Maxima (λmax):

| Wavelength Range (nm) | Electronic Transition | Chromophore |

| ~250 - 280 | π → π | Acridine Ring |

| ~350 - 450 | π → π | Acridine Ring |

Interpretation and Rationale:

The UV-Vis spectra of acridine derivatives typically show significant absorption in the 350-450 nm range, which is attributed to π → π* transitions within the conjugated acridine ring system.[4][5] Aromatic compounds, in general, display a series of absorption bands, with a more intense band around 205 nm and a less intense series of bands between 255 to 275 nm.[2] The presence of the acetamido groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent acridine molecule.

Experimental Protocol for UV-Vis Analysis

-

Solvent Selection: Choose a suitable UV-grade solvent in which this compound is soluble and that does not absorb in the analytical wavelength range (e.g., ethanol, methanol, or acetonitrile).

-

Preparation of Stock Solution: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

-

Sample Measurement: Record the UV-Vis spectra of the working solutions over a suitable wavelength range (e.g., 200 - 600 nm).

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and UV-Vis spectral data, researchers and scientists in the field of drug development can effectively characterize this molecule and its analogues. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring the reliability and reproducibility of results. While this guide is based on established spectroscopic principles and data from related compounds, it provides a solid foundation for the interpretation of experimentally obtained spectra of this compound.

References

-

[No Author]. (n.d.). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

[No Author]. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Retrieved from [Link]

-

[No Author]. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

[No Author]. (n.d.). Sampling of solids in IR spectroscopy. Slideshare. Retrieved from [Link]

-

[No Author]. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

[No Author]. (2018). Synthesis, Characterisation and Anticancer Study of Acridine derivatives. Informative Journals. Retrieved from [Link]

-

Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

-

[No Author]. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

[No Author]. (n.d.). IR spectra: DIA (A); RH (B). ResearchGate. Retrieved from [Link]

-

[No Author]. (2013). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Retrieved from [Link]

-

[No Author]. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics. Retrieved from [Link]

-

[No Author]. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

-

[No Author]. (2020). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. National Institutes of Health. Retrieved from [Link]

-

[No Author]. (n.d.). ¹H NMR spectra of acridine (500 MHz) in solution and incorporated in.... ResearchGate. Retrieved from [Link]

-

[No Author]. (2025). How To Prepare Sample For UV Vis Spectroscopy?. Chemistry For Everyone - YouTube. Retrieved from [Link]

-

[No Author]. (n.d.). (a) The calculated UV-Vis absorption spectra of the three different.... ResearchGate. Retrieved from [Link]

-

[No Author]. (2023). Diorganotin(IV) complexes with hydroxamic acids derivatives of some histone deacetylases inhibitors. Journal of the Serbian Chemical Society. Retrieved from [Link]

-

[No Author]. (n.d.). Diacetamide - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

[No Author]. (n.d.). NMR Guidelines for ACS Journals. American Chemical Society. Retrieved from [Link]

-

[No Author]. (n.d.). UV-Vis absorption data of the acridine derivatives. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

[No Author]. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

[No Author]. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]

-

[No Author]. (2022). Copy of 1H NMR and 13C NMR spectra. The Royal Society of Chemistry. Retrieved from [Link]

-

[No Author]. (2015). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Institutes of Health. Retrieved from [Link]

-

[No Author]. (n.d.). UV–Vis absorption spectra of studied acridine derivatives (upper line,.... ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Diacetamate. National Institute of Standards and Technology. Retrieved from [Link]

-

[No Author]. (n.d.). Acetamide. National Institute of Standards and Technology. Retrieved from [Link]

Sources

3,6-Diacetamidoacridine solubility in different solvents

An In-Depth Technical Guide to the Solubility of 3,6-Diacetamidoacridine for Drug Development Professionals

Executive Summary